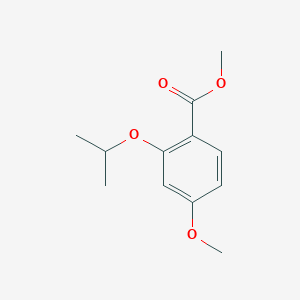
Methyl 2-isopropoxy-4-methoxybenzoate
描述
Methyl 2-isopropoxy-4-methoxybenzoate is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, featuring both isopropoxy and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isopropoxy-4-methoxybenzoate typically involves the esterification of 2-isopropoxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can be advantageous for large-scale production, reducing the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-isopropoxy-4-methoxybenzoic acid or corresponding ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 2-isopropoxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
作用机制
The mechanism of action of Methyl 2-isopropoxy-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and isopropoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
- Methyl 2-methoxybenzoate
- Methyl 4-isopropoxybenzoate
- Methyl 4-methoxybenzoate
Comparison: Methyl 2-isopropoxy-4-methoxybenzoate is unique due to the presence of both isopropoxy and methoxy groups on the benzoate ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one of these groups. For example, Methyl 2-methoxybenzoate lacks the isopropoxy group, which may result in different reactivity and binding properties.
生物活性
Overview
Methyl 2-isopropoxy-4-methoxybenzoate (CAS Number: 117401-87-3) is an organic compound characterized by its unique structure, which includes both isopropoxy and methoxy functional groups attached to a benzoate framework. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways.
- Molecular Formula : C₁₂H₁₆O₄
- Molecular Weight : 224.25 g/mol
- Functional Groups : Isopropoxy (-O-C(CH₃)₂), Methoxy (-O-CH₃)
The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The presence of the methoxy and isopropoxy groups can significantly influence the compound’s binding affinity and specificity for its molecular targets. This compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways in cellular systems.
Enzyme Interaction Studies
Research indicates that this compound can be utilized in studies focusing on enzyme interactions. For instance, it has been employed in the investigation of metabolic pathways involving specific enzymes, where it serves as a substrate or inhibitor.
Case Studies
- Enzyme Inhibition : In a study examining the inhibition of certain cytochrome P450 enzymes, this compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing therapeutic agents targeting these enzymes.
- Metabolic Pathway Analysis : Another study utilized this compound to trace metabolic pathways in liver microsomes, revealing insights into its role in drug metabolism and potential interactions with other pharmaceutical compounds.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| Methyl 2-methoxybenzoate | Methoxy | Moderate enzyme inhibition |
| Methyl 4-isopropoxybenzoate | Isopropoxy | Low enzyme interaction |
| Methyl 4-methoxybenzoate | Methoxy | Antioxidant properties |
| This compound | Isopropoxy, Methoxy | Significant enzyme modulation |
This table highlights how the dual substitution in this compound could enhance its reactivity and biological interactions compared to compounds with only one substituent.
Research Findings
Recent investigations have shown that this compound can induce various biological responses:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity : It has also been reported to possess antimicrobial activity against certain bacterial strains, indicating its potential use in developing new antimicrobial agents.
属性
IUPAC Name |
methyl 4-methoxy-2-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(2)16-11-7-9(14-3)5-6-10(11)12(13)15-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOHCMJJZCADOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













